![molecular formula C13H9BrClNO B6285964 4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90% CAS No. 1337968-98-5](/img/structure/B6285964.png)
4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%
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Overview
Description
4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C13H9BrClNO and a molecular weight of 310.57 . It is used for research purposes .
Synthesis Analysis
An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .Molecular Structure Analysis
The molecule has a planar structure with dihedral angles between the two aromatic rings . The Schiff base structure was confirmed using various techniques including elemental and thermogravimetric analyses, conductivity measurements, powder X-ray diffraction, nuclear magnetic resonance (1H and 13C), infrared, ultraviolet-visible, energy dispersive X-ray-scanning electron and mass spectroscopies .Chemical Reactions Analysis
The Schiff base (HL) was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts . The complexes showed enhanced activity over the free Schiff base ligand in all the assays .Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.57 and a molecular formula of C13H9BrClNO . The crystals were observed to have different colors at room temperature .Scientific Research Applications
Molecular Structure Analysis
The compound’s molecular structure has been studied for its interesting intramolecular O-H⋯N hydrogen bonds which generate S(6) ring motifs . The dihedral angle between the substituted benzene rings is 43.90° , and the crystal structure features short intermolecular Br⋯Br and Cl⋯Cl contacts . These characteristics are significant for understanding the reactivity and interaction of the compound with other molecules.
Antimicrobial Applications
Research suggests that derivatives of this compound can play an important role as antimicrobial agents . This application is crucial in the development of new medications and treatments for bacterial infections.
Antioxidative Properties
Compounds similar to 4-bromo-2-{(E)-[(2-chlorophenyl)imino]methyl}phenol have been identified to possess antioxidative properties . These properties are valuable in the field of biochemistry and pharmacology, particularly in the prevention of oxidative stress-related diseases.
Antibiotic Potency
The compound’s framework has been associated with antibiotic potency . This is particularly relevant in the pharmaceutical industry for the synthesis of new antibiotic drugs.
Anticancer Research
There is evidence that related compounds exhibit anticancer activities . This application is of immense interest in oncology for the development of novel cancer therapies.
Enzyme-Catalyzed Copolymerization
4-Bromo-2-chlorophenol, a metabolite of the compound, has been used in enzyme-catalyzed copolymerizations with phenols . This process is significant in the field of materials science for creating biologically active polymers.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
The compound interacts with its targets through the formation of strong intramolecular O-H⋯N hydrogen bonds, generating S(6) ring motifs . This interaction can lead to changes in the function of the target proteins or enzymes, thereby affecting the biochemical pathways in which they are involved .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways, leading to downstream effects such as changes in cell signaling, metabolism, and other cellular processes .
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels, affecting cell signaling, metabolism, and other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-{(E)-[(2-Chlorophenyl)imino]methyl}phenol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-[(2-chlorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZYREHINFJETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425250 |
Source
|
Record name | Phenol, 4-bromo-2-[[(2-chlorophenyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-bromo-2-[[(2-chlorophenyl)imino]methyl]- | |
CAS RN |
89046-29-7 |
Source
|
Record name | Phenol, 4-bromo-2-[[(2-chlorophenyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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